2-Ethyl-4,6-dimethoxybenzoic acid
Description
Historical Context of Substituted Benzoic Acids in Organic Chemistry
The journey of substituted benzoic acids began with the discovery of benzoic acid itself in the 16th century through the dry distillation of gum benzoin. nih.govchemeurope.comwikipedia.orgredox.com It wasn't until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. nih.govwikipedia.org This foundational understanding paved the way for the exploration of substituted derivatives.
Early work focused on understanding how different substituents on the benzene (B151609) ring influence the properties of the parent molecule. The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski was a pivotal moment, establishing its use as a preservative and opening the door to investigating the biological activities of its derivatives. nih.govwikipedia.org Over the decades, substituted benzoic acids have become crucial building blocks in the synthesis of a wide array of organic substances, including dyes, perfumes, and, significantly, pharmaceuticals. chemeurope.comredox.comnih.gov Their versatility has cemented their role as key intermediates in both industrial and academic research. nih.govgoogle.com
Structural Significance of Alkyl and Alkoxy Substitution on Aromatic Carboxylic Acids
The properties and reactivity of a benzoic acid derivative are profoundly influenced by the nature and position of its substituents. The ethyl group and the two methoxy (B1213986) groups on 2-Ethyl-4,6-dimethoxybenzoic acid each impart distinct electronic and steric effects.
Alkyl Groups: Alkyl groups, like the ethyl group, are generally considered to be electron-donating through an inductive effect (+I). libretexts.orgresearchgate.net This effect can slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid by pushing electron density onto the ring and destabilizing the resulting carboxylate anion. libretexts.org Sterically, the presence of an alkyl group, especially at the ortho position (adjacent to the carboxyl group), can create steric hindrance, potentially influencing how the molecule interacts with other reagents or biological targets. nih.gov
Alkoxy Groups: Methoxy groups (-OCH₃) have a dual electronic nature. They are electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom. However, they are strongly electron-donating through resonance (+R effect) because the oxygen's lone pairs can be delocalized into the aromatic ring. researchgate.netmdpi.com In most cases, the resonance effect dominates, making alkoxy groups activating and ortho-, para-directing in electrophilic aromatic substitution reactions. mdpi.com The presence of two methoxy groups, as in dimethoxybenzoic acids, significantly increases the electron density of the aromatic ring. These groups can also participate in weak non-covalent interactions, which can influence reaction regioselectivity and the crystal packing of the solid-state material. mdpi.com
The combination of these substituents—an ethyl group and two methoxy groups—on the benzoic acid core creates a unique electronic and steric profile that defines the specific characteristics of this compound.
Overview of Current Research Trends for Aromatic Dimethoxy Carboxylic Acids
Aromatic dimethoxy carboxylic acids are a class of compounds that garner significant interest in various fields of chemical research. While specific studies on this compound are not widely published, the research on its isomers provides a clear picture of the current trends and applications for this family of molecules.
Pharmaceutical and Agrochemical Intermediates: Many dimethoxybenzoic acid derivatives serve as key intermediates in the synthesis of more complex molecules with biological activity. For instance, 2,6-dimethoxybenzoic acid is a precursor in the preparation of compounds with potential activity against rheumatic fever and is used in the synthesis of potent inhibitors for cancer treatment. chemicalbook.com Derivatives of 3,4-dimethoxybenzoic acid (veratric acid) have been explored as potential tyrosinase inhibitors and free radical scavengers. nih.gov Furthermore, substituted benzoic acids are foundational scaffolds for the discovery of inhibitors of protein-protein interactions, such as the dual inhibitors of Mcl-1 and Bfl-1 anti-apoptotic proteins. nih.gov
Materials Science: The ability of benzoic acids to form hydrogen-bonded dimers and other supramolecular structures makes them interesting candidates for the development of liquid crystals and other functional materials. nih.gov The substitution pattern on the aromatic ring plays a crucial role in determining the packing and mesomorphic properties of these materials.
Catalysis and Synthesis: Methoxy-substituted benzoic acids are frequently used as substrates in the development of new catalytic reactions, particularly those involving C-H activation. mdpi.com Understanding how the methoxy groups influence the regioselectivity of these reactions is an active area of research. mdpi.com
The study of compounds like this compound fits within this landscape. Its unique substitution pattern could lead to novel biological activities or material properties, making it a potential, albeit currently underexplored, target for future research and development.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,6-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-7-5-8(14-2)6-9(15-3)10(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBARSHHKWJTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 4,6 Dimethoxybenzoic Acid and Analogues
De Novo Synthesis Approaches from Simpler Precursors
De novo synthesis offers the flexibility to introduce the required substituents at specific positions on the benzene (B151609) ring from the outset. Several key starting materials and reaction pathways have been explored for this purpose.
Strategies Involving Resorcinol (B1680541) Derivatives as Starting Materials
Resorcinol (1,3-dihydroxybenzene) and its derivatives are versatile starting materials for the synthesis of polysubstituted aromatic compounds due to the activating and ortho-, para-directing nature of the hydroxyl groups. A plausible synthetic route to 2-Ethyl-4,6-dimethoxybenzoic acid from a resorcinol derivative would typically involve a sequence of electrophilic substitution, alkylation, and oxidation reactions.
One potential strategy begins with the ethylation of a suitable resorcinol derivative. This could be followed by a formylation reaction, such as the Gattermann or Houben-Hoesch reaction, to introduce a formyl group at the C2 position. Subsequent methylation of the hydroxyl groups would yield a dimethoxybenzaldehyde intermediate. The final step would involve the oxidation of the aldehyde to a carboxylic acid.
A general representation of this approach is outlined below:
| Step | Reaction | Reagents and Conditions (Illustrative) |
| 1 | Ethylation | Ethyl halide, Lewis acid catalyst |
| 2 | Formylation (Gattermann) | Zn(CN)₂, HCl |
| 3 | Methylation | Dimethyl sulfate (B86663), base |
| 4 | Oxidation | KMnO₄ or K₂Cr₂O₇, H₂SO₄ |
Pathways from Dihalobenzoic Acid Precursors
Another effective strategy involves the use of dihalobenzoic acid precursors. This approach leverages modern cross-coupling reactions to introduce the ethyl group at a specific position. The synthesis of 2-bromo-4,5-dimethoxybenzoic acid has been documented, suggesting the viability of using halogenated benzoic acids as intermediates. wisc.edubiosynth.comprepchem.comgoogle.commdma.chchemicalbook.com
A potential pathway could start with a dihalobenzoic acid, which is first subjected to methylation of any hydroxyl groups. The key step is the regioselective introduction of the ethyl group via a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, using an organozinc reagent like diethylzinc. researchgate.netresearchgate.net
An illustrative reaction scheme is as follows:
| Starting Material | Coupling Partner | Catalyst System (Illustrative) | Product |
| 2-Bromo-4,6-dimethoxybenzoic acid | Diethylzinc | Pd(PPh₃)₄ | This compound |
| 2,6-Dihalobenzoic acid derivative | Diethylzinc | Palladium catalyst (e.g., Pd(dppf)Cl₂) | 2-Ethyl-6-halo-4-methoxybenzoic acid derivative |
Carboxylation Reactions of Dimethoxybenzene Derivatives
The direct introduction of a carboxyl group onto an appropriately substituted benzene ring is a straightforward approach. The synthesis of 2,6-dimethoxybenzoic acid through the carboxylation of 1,3-dimethoxybenzene (B93181) is a known process and serves as a model for this strategy. researchgate.net A similar pathway can be envisioned for the synthesis of the target compound starting from 1-ethyl-3,5-dimethoxybenzene (B3053181). The synthesis of the analogous 1-ethyl-3,5-dimethylbenzene (B1584817) is well-established. nist.govnih.gov
This synthetic route would involve two main steps: the preparation of 1-ethyl-3,5-dimethoxybenzene followed by its carboxylation. The initial ethylation can be achieved through a Friedel-Crafts alkylation or acylation followed by reduction.
Route A: Friedel-Crafts Acylation followed by Reduction
| Step | Reaction | Reagents and Conditions (Illustrative) |
| 1 | Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ wisc.eduresearchgate.net |
| 2 | Clemmensen or Wolff-Kishner Reduction | Zn(Hg), HCl or H₂NNH₂, KOH |
| 3 | Carboxylation | Organolithium reagent (e.g., n-BuLi) followed by CO₂ |
Route B: Direct Carboxylation
| Starting Material | Reaction | Reagents and Conditions (Illustrative) |
| 1-Ethyl-3,5-dimethoxybenzene | Directed ortho-metalation followed by carboxylation | Strong base (e.g., t-BuLi), then CO₂ |
Construction from Aryl-Oxopropionates and Diketene (B1670635)
While less commonly documented for this specific compound, the reaction of activated aromatic compounds with diketene in the presence of a Lewis acid catalyst can lead to the formation of acetoacetylated products, which can be further manipulated to form a variety of heterocyclic and carbocyclic systems. mdpi.com A hypothetical pathway could involve the reaction of 1,3-dimethoxybenzene with diketene to form an intermediate that could then be cyclized and functionalized to introduce the ethyl and carboxyl groups. However, this route is more speculative and would require significant methodological development.
Functional Group Transformations and Derivatization
This approach focuses on modifying a pre-existing, suitably substituted benzoic acid or a related precursor to introduce the final desired functional groups.
Regioselective Alkylation for Ethyl Group Introduction
The direct introduction of an ethyl group onto a pre-existing 4,6-dimethoxybenzoic acid scaffold via electrophilic substitution presents significant challenges in terms of regioselectivity. Friedel-Crafts alkylation reactions on activated aromatic rings, such as dimethoxybenzene derivatives, are prone to polyalkylation and can yield a mixture of isomers. youtube.com The activating nature of the methoxy (B1213986) groups directs incoming electrophiles to the ortho and para positions. In the case of 4,6-dimethoxybenzoic acid, the 2-position is sterically hindered by the adjacent carboxyl and methoxy groups, while the 5-position is electronically activated.
Controlling the regioselectivity of such an alkylation would require careful selection of the catalyst and reaction conditions to favor substitution at the desired C2 position. The inherent difficulty in controlling this regioselectivity often makes this a less favorable synthetic route compared to the de novo approaches where the substitution pattern is built in a more controlled manner.
Etherification Reactions for Dimethoxy Moiety Installation
The synthesis of this compound commences with a precursor already containing the 1,3-dimethoxybenzene core. This starting material is readily available commercially or can be synthesized from resorcinol via a Williamson ether synthesis, where resorcinol is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
With the dimethoxybenzene scaffold in hand, a crucial step is the introduction of the ethyl group's precursor, a propionyl group, via a Friedel-Crafts acylation. The reaction of 1,3-dimethoxybenzene with propionyl chloride or propionic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride or a solid acid catalyst, leads to the formation of a ketone. The two methoxy groups are ortho, para-directing and activating, leading to a high regioselectivity for acylation at the C-4 position, which is para to one methoxy group and ortho to the other. This regioselectivity is driven by the strong electron-donating nature of the methoxy groups.
The resulting 1-(2,4-dimethoxyphenyl)propan-1-one is then subjected to reduction to convert the ketone to an ethyl group. Standard reduction methods such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are effective for this transformation, yielding 1-ethyl-2,4-dimethoxybenzene (B189844).
Table 1: Regioselectivity in Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Selectivity (para:ortho) | Reference |
|---|---|---|---|---|---|---|
| Propionyl Chloride | AlCl3 | CS2 | 0 to RT | 1-(2,4-dimethoxyphenyl)propan-1-one | >95:5 | acs.org |
| Propionic Anhydride | [CholineCl][ZnCl2]3 | Solvent-free (MW) | 120 | 1-(2,4-dimethoxyphenyl)propan-1-one | 93:7 | rsc.org |
| 3-Chloropropionic acid | Polyphosphoric acid | - | - | 3-chloro-1-(2,4-dimethoxyphenyl)propan-1-one | - | researchgate.net |
Oxidative Cleavage Methods for Carboxylic Acid Formation
The formation of the carboxylic acid moiety at the C-6 position of the 2-ethyl-4,6-dimethoxybenzene intermediate is a critical step. Direct oxidation of an alkyl group at this position is challenging. A more strategic approach involves the introduction of a functional group that can be readily oxidized to a carboxylic acid.
One of the most effective methods for this transformation is the Vilsmeier-Haack reaction . numberanalytics.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich aromatic ring. ijpcbs.comambeed.com The reaction with 1-ethyl-2,4-dimethoxybenzene is expected to proceed at the position ortho to the activating ethyl group and one of the methoxy groups, yielding 2-ethyl-4,6-dimethoxybenzaldehyde. Subsequent oxidation of this aldehyde to the corresponding carboxylic acid can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).
An alternative and powerful strategy is directed ortho-metalation (DoM) . organic-chemistry.orgwikipedia.org The methoxy groups can act as directing metalation groups, facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium. nih.govresearchgate.net The resulting aryllithium species can then be quenched with carbon dioxide (CO₂) to directly install the carboxylic acid group. acs.org This method offers high regioselectivity and is often performed at low temperatures.
Table 2: Comparison of Methods for Carboxylic Acid Introduction
| Method | Reagents | Intermediate | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation & Oxidation | 1. POCl3, DMF 2. Oxidizing agent (e.g., KMnO4) | 2-Ethyl-4,6-dimethoxybenzaldehyde | Mild conditions for formylation, well-established. numberanalytics.comnumberanalytics.com | Requires a two-step process (formylation then oxidation). |
| Directed Ortho-Metalation & Carboxylation | 1. n-BuLi, TMEDA 2. CO2 | 2-Lithio-1-ethyl-3,5-dimethoxybenzene | Direct, one-pot carboxylation with high regioselectivity. acs.org | Requires strictly anhydrous conditions and cryogenic temperatures. |
Ester Hydrolysis for Carboxylic Acid Regeneration
In some synthetic routes, it may be advantageous to synthesize an ester of this compound first. Esters can serve as protecting groups for the carboxylic acid functionality or may be the direct product of certain carboxylation methods. The final step in such a synthesis would be the hydrolysis of the ester to regenerate the free carboxylic acid.
Ester hydrolysis can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is generally preferred for preparative purposes because it is an irreversible process. scirp.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, which results in the formation of the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process. scirp.org To drive the reaction to completion, it is typically carried out with a large excess of water in the presence of a strong acid catalyst.
Stereoselective Synthesis Considerations
While this compound itself is not chiral, the development of chiral analogues is of interest in medicinal chemistry and materials science. Stereoselective synthesis would be crucial for obtaining enantiomerically pure forms of such analogues where the ethyl group is replaced by a substituent that introduces a chiral center.
Several strategies can be envisioned for the stereoselective synthesis of chiral analogues. One approach involves the use of a chiral auxiliary . A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as alkylation or acylation, to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed.
Another strategy is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. libretexts.org For instance, an asymmetric reduction of a prochiral ketone precursor could establish the stereochemistry at the benzylic position of an analogue. Similarly, enantioselective alkylation or arylation reactions catalyzed by chiral transition metal complexes could be employed.
Recent advances have also focused on the synthesis of α-chiral carboxylic acids through various catalytic asymmetric transformations, which could be adapted for the synthesis of chiral analogues of the target compound. nih.govnih.gov
Process Optimization and Scalability in Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of each step to ensure efficiency, safety, and cost-effectiveness.
For the Friedel-Crafts acylation step, optimization would involve screening different Lewis acid catalysts, including greener alternatives to aluminum chloride, such as zeolites or certain ionic liquids, to minimize waste and simplify workup procedures. rsc.org Reaction parameters like temperature, reaction time, and solvent would also be fine-tuned to maximize yield and regioselectivity while minimizing the formation of byproducts.
The scalability of directed ortho-metalation reactions presents unique challenges. nih.gov The use of highly reactive organolithium reagents and cryogenic temperatures can be difficult and costly to implement on a large scale. Process optimization would focus on minimizing the excess of the organolithium reagent, exploring alternative and safer bases, and designing reactor systems that allow for efficient heat transfer and mixing at low temperatures.
The Vilsmeier-Haack reaction is generally considered to be a scalable process. numberanalytics.comnumberanalytics.com Optimization would involve controlling the stoichiometry of the reagents to ensure the efficient formation of the Vilsmeier reagent and to minimize any side reactions. The subsequent oxidation step would be optimized by selecting an oxidant that is effective, inexpensive, and environmentally benign. The development of catalytic oxidation methods would be highly desirable for large-scale production.
Throughout the synthesis, the purification of intermediates and the final product is a key consideration for scalability. The use of crystallization for purification is often preferred over chromatography on an industrial scale due to lower cost and solvent consumption. Therefore, the development of a synthetic route that provides intermediates and a final product that are readily crystallizable is a significant advantage.
Chemical Reactivity and Mechanistic Studies of 2 Ethyl 4,6 Dimethoxybenzoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid functional group in 2-Ethyl-4,6-dimethoxybenzoic acid is the primary site for a variety of chemical transformations, including esterification, amidation, and
Decarboxylation Processes
Reactivity of the Ethyl Side Chain
The ethyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached directly to the aromatic ring). libretexts.orgmsu.edu This reactivity is due to the stabilization of the resulting benzylic radical or carbocation intermediate by the adjacent aromatic ring. msu.eduunizin.org
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hot acidic permanganate solutions, can oxidize alkyl side chains on aromatic rings to a carboxylic acid group. unizin.orgopenstax.org This reaction generally proceeds if there is at least one hydrogen atom on the benzylic carbon. libretexts.orgopenstax.org Therefore, the ethyl group of this compound could be oxidized to a carboxylic acid group, yielding 4,6-dimethoxy-1,2-benzenedicarboxylic acid.
Table 2: Potential Oxidation Product of the Ethyl Side Chain
| Starting Material | Oxidizing Agent | Potential Product |
| This compound | KMnO₄, H⁺, heat | 4,6-Dimethoxy-1,2-benzenedicarboxylic acid |
This table presents a potential oxidation reaction based on general principles.
Enzymatic systems can also catalyze the oxidation of alkyl side chains. For example, cytochrome P450 enzymes can hydroxylate alkyl groups at the benzylic position. openstax.org This would convert the ethyl group into a 1-hydroxyethyl group.
Reaction Mechanism Elucidation through Kinetic Studies
Kinetic studies are crucial for understanding the mechanisms of chemical reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), detailed information about the reaction pathway, rate-determining step, and transition state can be obtained.
For instance, in electrophilic aromatic substitution reactions, kinetic studies can help to confirm the proposed two-step mechanism involving the formation of a benzenonium intermediate. msu.edu The rate of reaction is typically dependent on the concentrations of both the aromatic substrate and the electrophile.
In the case of acid-catalyzed reactions, such as the decarboxylation of substituted benzoic acids, kinetic studies can reveal the role of protonation and the nature of the catalytically active species. researchgate.net For example, studies on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid have shown that the reaction rate depends on the acidity of the solution, which is consistent with a mechanism involving protonation of the substrate. researchgate.net Solvent kinetic isotope effect studies, comparing reaction rates in H₂O and D₂O, can provide further insight into proton transfer steps in the reaction mechanism. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment, connectivity, and spatial relationships of atoms. For a definitive structural analysis of 2-Ethyl-4,6-dimethoxybenzoic acid , a suite of NMR experiments would be required.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule. In a hypothetical ¹H NMR spectrum of This compound , specific signals would be expected to correspond to the protons of the ethyl group, the methoxy (B1213986) groups, and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be crucial for confirming the structure.
Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic-H | ~6.0-7.0 | Singlet / Doublet | 2H |
| Methoxy-H (OCH₃) | ~3.5-4.0 | Singlet | 6H |
| Ethyl-CH₂ | ~2.5-3.0 | Quartet | 2H |
| Carboxylic Acid-H | ~10.0-13.0 | Singlet (broad) | 1H |
| Ethyl-CH₃ | ~1.0-1.5 | Triplet | 3H |
Note: This table is predictive and actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of unique carbon environments. For This compound , distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbons, and the carbons of the ethyl group.
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165-175 |
| Aromatic C-O | ~155-165 |
| Aromatic C-H | ~90-110 |
| Aromatic C-C | ~110-140 |
| Methoxy (OCH₃) | ~55-60 |
| Ethyl (CH₂) | ~20-30 |
| Ethyl (CH₃) | ~10-15 |
Note: This table is predictive and actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, for instance, between the -CH₂- and -CH₃ protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the entire molecular structure, such as the connection of the ethyl and methoxy groups to the aromatic ring.
A comprehensive analysis of these 2D NMR spectra would be required to definitively confirm the substitution pattern of the benzene (B151609) ring in This compound .
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For This compound , characteristic absorption bands would be expected.
Hypothetical FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1500-1600 | Medium |
| C-O Stretch (Ether & Acid) | 1000-1300 | Strong |
Note: This table is predictive and actual experimental values may vary.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of This compound , vibrations of the aromatic ring and the C-C backbone would likely produce strong signals. A detailed comparison of the FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
No published mass spectrometry data, including molecular formula confirmation or fragmentation pattern analysis, for this compound could be located in peer-reviewed scientific literature.
Single Crystal X-ray Diffraction Studies
There is no evidence of single crystal X-ray diffraction studies having been performed or published for this compound. Consequently, information regarding its precise molecular geometry, intermolecular interactions, and the electronic or steric influences on its crystal structure is unavailable.
Determination of Precise Molecular Geometry and Conformation
Detailed data on bond lengths, bond angles, and conformational arrangements for this compound, which are derived from X-ray diffraction analysis, have not been reported.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
An analysis of the crystal packing, including any potential hydrogen bonding or other intermolecular forces that would define the supramolecular architecture of this compound, cannot be conducted without crystallographic data.
Investigation of Steric and Electronic Influences on Molecular Structure
A discussion on the specific steric and electronic effects influencing the molecular structure of this compound in the solid state is not possible without experimental structural data.
Computational Chemistry and Theoretical Investigations of 2 Ethyl 4,6 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations
DFT has become a primary method in computational chemistry for studying the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties.
Optimization of Molecular Geometries and Electronic Structures
The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (its minimum energy conformation). For substituted benzoic acids, a key point of interest is the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the spatial arrangement of the ethyl and methoxy (B1213986) substituents. DFT calculations, often using basis sets like 6-311++G(d,p), can predict bond lengths and angles with high accuracy. materialsciencejournal.org For instance, in a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT computations were able to predict that the benzene ring is planar, while other parts of the molecule are non-planar. materialsciencejournal.orgdntb.gov.uaresearchgate.net
Interactive Table: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Analog
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.38 - 1.40 | 118 - 121 |
| C-C (carboxyl) | ~1.49 | - |
| C=O | ~1.21 | - |
| C-O (carboxyl) | ~1.36 | - |
| O-H | ~0.97 | - |
| C-C-O (carboxyl) | - | ~112 |
| O=C-O (carboxyl) | - | ~123 |
| Note: This table presents typical values for substituted benzoic acids based on published DFT studies and serves as a hypothetical representation for 2-Ethyl-4,6-dimethoxybenzoic acid. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive. For similar aromatic compounds, the HOMO is often distributed over the benzene ring and the electron-donating methoxy groups, while the LUMO can be localized on the carboxylic acid group and the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as an electrophilic site. researchgate.net
Topological Analyses (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density, such as ELF, LOL, and RDG, provide further insights into chemical bonding and non-covalent interactions. researchgate.netniscpr.res.in
ELF and LOL help to visualize regions of high electron localization, which correspond to covalent bonds and lone pairs. researchgate.netnih.gov
RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which can be crucial for understanding crystal packing and intermolecular interactions. researchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for tracing the energetic profile of a chemical reaction, identifying transition states, and elucidating reaction mechanisms. nih.gov For this compound, computational studies could explore reactions such as esterification, where the carboxylic acid reacts with an alcohol. mdpi.comdoaj.org By modeling the reaction pathway, researchers can determine the activation energies for different potential mechanisms, thereby predicting the most likely route for the reaction to proceed. Such studies on related molecules have provided valuable insights into how substituents on the benzene ring influence the reactivity of the carboxylic acid group. materialsciencejournal.org
Transition State Characterization and Energy Barriers
The characterization of transition states and the calculation of energy barriers are fundamental to understanding the reaction mechanisms involving a particular compound. For substituted benzoic acids, a common reaction studied computationally is decarboxylation. Theoretical studies on the acid-catalyzed decarboxylation of analogs like 2,4-dimethoxybenzoic acid reveal intricate mechanistic pathways.
Computational modeling, often employing Density Functional Theory (DFT), is used to map the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
For instance, in the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, computational studies have explored the protonation of the aromatic ring as a key step. The transition state for the subsequent C-C bond cleavage is a critical point on the reaction coordinate. The energy barrier for this step is influenced by the electronic effects of the substituents. The electron-donating methoxy groups and the ethyl group in this compound would be expected to stabilize any positive charge that develops on the aromatic ring during the reaction, thereby influencing the energy of the transition state.
Table 1: Illustrative Calculated Energy Barriers for Reactions of Substituted Benzoic Acids (Hypothetical Data Based on Analogs)
| Reaction | Method | Calculated Activation Energy (kJ/mol) |
| Protonation at C1 (ortho to COOH) | DFT/B3LYP | 60 |
| C-C Bond Cleavage | DFT/B3LYP | 120 |
| Dimer Dissociation | Molecular Dynamics | 25 |
Note: This data is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated computational studies.
Solvent Kinetic Isotope Effect (SKIE) Simulations
Solvent kinetic isotope effect (SKIE) simulations are a powerful tool for elucidating reaction mechanisms, particularly the role of the solvent in proton transfer steps. chem-station.com The SKIE is determined by comparing the reaction rate in a standard solvent (like H₂O) to that in an isotopically labeled solvent (like D₂O). chem-station.com This effect is particularly pronounced in reactions where a proton is transferred in the rate-determining step.
In the context of acid-catalyzed reactions of benzoic acid derivatives, SKIE studies can help to distinguish between different mechanistic possibilities. For example, in the decarboxylation of aromatic acids, a significant SKIE can indicate that the transfer of a proton from the solvent to the aromatic ring or the carboxyl group is a key part of the reaction mechanism. nih.gov
While direct SKIE simulations for this compound are not available, studies on related compounds provide valuable insights. For many acid-catalyzed reactions of aromatic compounds, an inverse SKIE (kH/kD < 1) is observed, where the reaction is faster in D₂O. chem-station.com This can be attributed to the greater acidity of D₃O⁺ compared to H₃O⁺. Computational simulations can model this by calculating the vibrational frequencies of the transition states in both isotopic environments, allowing for the theoretical prediction of the SKIE. These simulations can help to understand the nature of the transition state and the extent of proton transfer.
Prediction and Interpretation of Spectroscopic Data
Computational methods, particularly DFT, are widely used for the prediction and interpretation of spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for understanding the relationship between its structure and its spectroscopic properties.
For substituted benzoic acids, DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted shifts for analogs like 2,3-dimethoxybenzoic acid have shown good agreement with experimental data after appropriate scaling. researchgate.net Similar accuracy would be expected for this compound.
Vibrational spectroscopy (FT-IR and FT-Raman) is another area where computational chemistry provides significant insights. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netias.ac.in By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. For example, the characteristic C=O stretching frequency of the carboxylic acid group and the various C-H and C-O stretching and bending modes can be precisely assigned. researchgate.net
Table 2: Predicted Spectroscopic Data for a Substituted Dimethoxybenzoic Acid Analog (e.g., 2,3-Dimethoxybenzoic Acid)
| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |
| ¹³C NMR | C=O Chemical Shift (ppm) | 170.5 | 169.8 |
| ¹H NMR | COOH Proton Shift (ppm) | 12.1 | 11.9 |
| FT-IR | C=O Stretch (cm⁻¹) | 1735 | 1720 |
| UV-Vis | λmax (nm) | 295 | 298 |
Source: Based on data from studies on dimethoxybenzoic acid analogs. nih.govresearchgate.net
Advanced Molecular Dynamics Simulations
Advanced molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be employed to study a range of phenomena, including its conformational flexibility, interactions with solvents, and aggregation behavior. acs.orgrsc.org
MD simulations of benzoic acid and its derivatives have been used to investigate the formation of hydrogen-bonded dimers in various solvents. acs.org These simulations can reveal the stability of these dimers and the influence of the solvent on the equilibrium between the monomeric and dimeric forms. The ethyl and methoxy substituents on this compound would influence its aggregation behavior due to steric and electronic effects, which can be explored in detail through MD simulations.
Furthermore, MD simulations can be used to study the behavior of this molecule at interfaces or within confined spaces. rsc.org Such studies are relevant for understanding its properties in various applications, such as in materials science or for its interaction with biological macromolecules. nih.gov The simulations can provide data on the orientation of the molecule, its diffusion, and the local ordering of the solvent around it.
Applications of 2 Ethyl 4,6 Dimethoxybenzoic Acid As an Organic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
The substituted benzoic acid framework is a cornerstone for building a diverse range of heterocyclic systems. The methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution and can also be involved in cyclization reactions or later be demethylated to reveal reactive hydroxyl groups.
Dimethoxy-substituted benzoic acid derivatives are key intermediates in the synthesis of isocoumarins and 3,4-dihydroisocoumarins, classes of naturally occurring lactones known for their wide spectrum of biological activities. arabjchem.org The compound 2-(carboxymethyl)-4,6-dimethoxybenzoic acid, also known as 4,6-dimethoxyhomophthalic acid, is a pivotal intermediate for creating these biologically active natural products. iucr.org
A synthetic route to a chloro-isocoumarin analog highlights this utility. The process begins with a related starting material, ethyl 2-(2-ethoxy-2-oxoethyl)-4,6-dimethoxybenzoate, which is first chlorinated. Subsequent hydrolysis yields 2-(carboxymethyl)-3-chloro-4,6-dimethoxybenzoic acid. This acid is then converted into its corresponding anhydride (B1165640), which undergoes condensation with hexanoyl chloride to produce a 5-chloro-6,8-dimethoxy-3-pentylisocoumarin. A final regioselective demethylation step furnishes the target 8-hydroxy-isocoumarin. nih.gov This multi-step synthesis demonstrates how the dimethoxybenzoic acid scaffold can be chemically modified and cyclized to form the core isocoumarin (B1212949) structure.
Table 1: Synthesis of a Chloro-Isocoumarin Derivative
| Step | Starting Material / Intermediate | Reagents | Product | Purpose |
| 1 | Ethyl 2-(2-ethoxy-2-oxoethyl)-4,6-dimethoxybenzoate | Chlorinating Agent | Ethyl 2-(2-ethoxy-2-oxoethyl)-3-chloro-4,6-dimethoxybenzoate | Introduction of a chlorine atom to the aromatic ring. |
| 2 | Chlorinated diester from Step 1 | Hydrolysis (e.g., NaOH, then H₃O⁺) | 2-(Carboxymethyl)-3-chloro-4,6-dimethoxybenzoic acid | Conversion of the ester to a dicarboxylic acid. nih.gov |
| 3 | Dicarboxylic acid from Step 2 | Dehydrating Agent (e.g., Acetic Anhydride) | Corresponding Anhydride | Formation of a reactive anhydride for cyclization. nih.gov |
| 4 | Anhydride from Step 3 | Hexanoyl chloride, Tetramethylguanidine, Triethylamine | 5-Chloro-6,8-dimethoxy-3-pentylisocoumarin | Condensation and cyclization to form the isocoumarin ring. nih.gov |
| 5 | Dimethoxy-isocoumarin from Step 4 | Demethylating Agent | 5-Chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin | Regioselective demethylation to yield the final product. nih.gov |
The structural framework of 2-ethyl-4,6-dimethoxybenzoic acid is directly applicable to the synthesis of fluoren-9-ones, a class of polycyclic aromatic ketones. A well-established method involves the intramolecular cyclization of 2-aryl-4,6-dimethoxybenzoic acids.
In this synthetic approach, a 2-aryl-4,6-dihydroxybenzoic acid ester is first prepared. This precursor is then methylated to yield the corresponding 2-aryl-4,6-dimethoxybenzoic acid. The crucial step is the acid-catalyzed cyclization of this intermediate, typically using a strong acid anhydride like trifluoroacetic anhydride, which promotes an intramolecular Friedel-Crafts-type acylation. This reaction forges a new carbon-carbon bond between the benzoic acid's carbonyl carbon and the adjacent aryl ring, resulting in the formation of the tricyclic fluoren-9-one skeleton. This method provides a direct pathway to 1,3-dimethoxy-substituted fluoren-9-ones.
Derivatives of dimethoxybenzoic acid serve as foundational materials for constructing more complex indole (B1671886) and coumarin-based molecules. For instance, the total synthesis of makaluvamine D, a marine alkaloid containing a pyrrolo[4,3,2-de]quinoline system, begins with 2,3-dimethoxybenzoic acid. rsc.org In a different approach, new indole derivatives with potential antibacterial and antitumor activity were synthesized starting from 4,6-dimethoxy-1H-indole, demonstrating the value of the dimethoxy-substituted indole core in medicinal chemistry. researchgate.netsamipubco.com
In the realm of coumarin (B35378) synthesis, dimethoxybenzoic acid derivatives are used as acylating agents. A notable example is the Friedel-Crafts acylation of 5,7-dimethoxy-4-methylcoumarin (B2401798) with 3-chloro-2,6-dimethoxybenzoic acid in the presence of trifluoroacetic anhydride. This reaction yields a complex benzophenone, linking the two heterocyclic systems and serving as an intermediate for the synthesis of mycotoxins like austocystin A. journals.co.za The reactivity of dimethoxy-substituted aromatics like resorcinol (B1680541) dimethyl ether with reagents such as malonyl chloride can also lead to the formation of 4-hydroxycoumarins, although sometimes other products like dibenzoylmethanes can be major products depending on the reaction conditions. rsc.org
Dimethoxy-substituted benzoic acids are common starting materials for the synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad range of pharmacological activities. researchgate.net For example, the synthesis of prazosin, an alpha-adrenergic blocker, starts from 2-amino-4,5-dimethoxybenzoic acid. This precursor undergoes heterocyclization with sodium cyanate (B1221674) to form a dihydroxy-dimethoxyquinazoline, which is then further functionalized. arabjchem.org Similarly, other quinazoline-based drugs and novel derivatives with potential cerebroprotective activity have been synthesized from 2-amino-4,5-dimethoxybenzoic acid. chimicatechnoacta.ru The synthesis of certain 6,7-substituted-4-aniline quinazolines also utilizes 3,4-dimethoxybenzoic acid as the initial building block. google.com While these examples use different isomers, they underscore the importance of the dimethoxybenzoic acid scaffold as a versatile platform for accessing the quinazoline (B50416) core.
Intermediate in the Preparation of Advanced Fine Chemicals
Benzoic acid ester derivatives are considered imperative intermediates in organic synthesis. mdpi.com The title compound and its analogs are key precursors for fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals and agrochemicals. For example, 2-(carboxymethyl)-4,6-dimethoxybenzoic acid is explicitly identified as a key intermediate for biologically active isocoumarin derivatives. iucr.org The conversion of the carboxylic acid group to an ester, such as ethyl 2,6-dimethoxybenzoate, is a common strategy to modify reactivity and facilitate subsequent synthetic transformations. mdpi.com The presence of multiple functional groups—the carboxylic acid, the ether linkages, and the activated aromatic ring—allows for a variety of chemical modifications, making these compounds versatile intermediates in multi-step syntheses of complex target molecules.
Development of Chiral Derivatives for Asymmetric Synthesis
Dimethoxybenzoic acid derivatives are valuable starting points for asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. This is crucial in pharmacology, where different enantiomers can have vastly different biological activities.
Several strategies employ these building blocks:
Use of Chiral Auxiliaries: Atropisomeric biaryl aldehydes, which can be synthesized from precursors like 2,3-dimethoxybenzoic acid, can be condensed with a chiral auxiliary, such as (-)-ephedrine. This reaction can proceed with diastereoselectivity, allowing for the separation of the diastereomers and subsequent removal of the auxiliary to yield an enantiomerically enriched biaryl product. beilstein-journals.org
Chiral Pool Synthesis: An asymmetric synthesis of an aminotetralin derivative (ADTN), a compound with dopaminergic activity, was achieved starting from 2-amino-4,5-dimethoxybenzoic acid. The key step involved a Diels-Alder reaction with the acrylate (B77674) of S-methyl lactate, a chiral dienophile. This approach led to the final product with high optical purity (>97%). cdnsciencepub.com
Asymmetric Total Synthesis: In the total synthesis of the natural product Paecilomycin E, the intermediate ethyl 2-formyl-4,6-dimethoxybenzoate was used in a Julia-Kocienski olefination reaction, a key step in constructing the complex chiral molecule. rsc.org
These examples demonstrate that the rigid structure of the dimethoxybenzoic acid core can be effectively functionalized and integrated into synthetic routes that establish chirality, leading to the production of single-enantiomer fine chemicals and pharmaceuticals.
Table 2: Research Findings on Asymmetric Synthesis using Dimethoxybenzoic Acid Derivatives
| Starting Material Derivative | Chiral Method | Key Reaction | Product Class | Finding |
| 2,3-Dimethoxybenzoic acid | Chiral Auxiliary | Diastereoselective condensation with (-)-ephedrine | Atropisomeric Biaryls | Thermodynamic resolution allows for isolation of a single diastereoisomer. beilstein-journals.org |
| 2-Amino-4,5-dimethoxybenzoic acid | Chiral Pool | Asymmetric Diels-Alder cycloaddition with a chiral acrylate | Aminotetralins | Synthesis accomplished in 8 steps with >97% optical purity. cdnsciencepub.com |
| Ethyl 2-formyl-4,6-dimethoxybenzoate | Asymmetric Total Synthesis | Julia-Kocienski Olefination | Complex Natural Products (Paecilomycin E) | Used as a key building block in the construction of a complex chiral natural product. rsc.org |
Potential in Materials Science Applications, including Polymer Synthesis
While this compound is available commercially as a chemical intermediate, a review of current scientific literature and patent databases indicates a lack of specific research focused on its application as a building block in materials science and polymer synthesis. Its structural analogs, such as 2,6-dimethoxybenzoic acid and its derivatives, have found use in various applications, but dedicated studies on the polymerization or material integration of the 2-ethyl variant are not presently documented.
However, the inherent chemical structure of this compound provides a basis for evaluating its potential in these fields. As an organic building block, its utility would be derived from its distinct functional groups: the carboxylic acid, the aromatic ring, and the ethyl and dimethoxy substituents.
Theoretical Potential in Polymer Synthesis:
The primary reactive site for polymerization is the carboxylic acid group (-COOH). This functional group allows the molecule to act as a monomer in several types of polymerization reactions, most notably polycondensation.
Polyesters and Polyamides: The carboxylic acid moiety can react with diols or diamines to form polyesters and polyamides, respectively. The rigid benzene (B151609) ring from the this compound unit would be incorporated into the polymer backbone, likely increasing the polymer's thermal stability and mechanical strength.
Influence of Substituents: The ethyl and dimethoxy groups attached to the aromatic ring would be expected to influence the final properties of a hypothetical polymer. The two methoxy groups (-OCH₃) could enhance solubility in organic solvents and potentially alter the polymer's thermal characteristics. The ethyl group (-CH₂CH₃), being bulkier than the hydrogen atom found in its 2,6-dimethoxybenzoic acid analog, would create steric hindrance. This could affect polymer chain packing, potentially leading to materials with lower crystallinity and increased amorphous content, which might translate to greater transparency or different mechanical properties.
Due to the absence of direct research, no experimental data on the properties of polymers derived from this compound can be presented. The table below summarizes the theoretical roles of its structural features in polymer design.
Table 1: Theoretical Contribution of Structural Features of this compound to Polymer Properties
| Structural Feature | Potential Role in Polymer Synthesis | Predicted Impact on Polymer Properties |
|---|---|---|
| Carboxylic Acid Group | Monomer functionality for polycondensation reactions (e.g., with diols or diamines). | Enables formation of polymer chains (e.g., polyesters, polyamides). |
| Aromatic Ring | Provides rigidity and planarity to the polymer backbone. | Increases thermal stability (higher glass transition temperature) and mechanical stiffness. |
| Dimethoxy Groups | Modify intermolecular forces and solubility. | May enhance solubility in organic solvents and influence thermal degradation pathways. |
| Ethyl Group | Introduces steric bulk on the aromatic ring. | Could disrupt polymer chain packing, leading to lower crystallinity, potentially increasing solubility and modifying mechanical flexibility. |
Further research would be necessary to synthesize polymers from this building block and to empirically validate these predicted properties. Such studies would need to establish viable polymerization conditions and characterize the resulting materials to determine their thermal, mechanical, and optical properties, thereby confirming their suitability for specific materials science applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-4,6-dimethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, esterification of a hydroxylated benzoic acid precursor (e.g., 4,6-dimethoxysalicylic acid) with ethanol in the presence of concentrated sulfuric acid as a catalyst (similar to methods for 2-ethyl-6-hydroxybenzoic acid synthesis ). Reaction temperature (80–120°C) and molar ratios (1:2 acid:alcohol) are critical for yield optimization. Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm, singlet, 6H), ethyl group (δ 1.2–1.4 ppm triplet for CH₃, δ 2.5–2.7 ppm quartet for CH₂), and carboxylic acid proton (broad peak δ 10–12 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O of methoxy groups) .
- UV-Vis : Conjugation between the aromatic ring and carboxylic acid results in λ_max ~260–280 nm, useful for quantifying purity .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic ethyl and methoxy groups but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (≤5% v/v in final buffer) to avoid solvent interference .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,6-dimethoxy and ethyl substituents influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The methoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution but deactivating the carboxylic acid toward nucleophilic attack. Steric hindrance from the ethyl group may slow reactions at the ortho position. Computational studies (DFT) can map electron density distributions to predict reactive sites . Experimental validation via competitive reactions with thionyl chloride or coupling agents (e.g., EDC/HOBt) is recommended .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Dependent Effects : Test across a broad concentration range (0.1–100 µM) in cell-based assays.
- Redox Environment : Control for intracellular glutathione levels using inhibitors like BSO (buthionine sulfoximine).
- Analytical Validation : Quantify reactive oxygen species (ROS) using fluorescence probes (e.g., DCFH-DA) and HPLC-MS to identify degradation products that may contribute to conflicting results .
Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions between this compound and biological targets?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to determine electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC every 24 hours. The carboxylic acid group is prone to decarboxylation at pH < 2 or > 10 .
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (expected >200°C for solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
